![molecular formula C27H23NO3 B4888386 1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B4888386.png)
1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthyl acetate, commonly known as Nafamostat, is a synthetic serine protease inhibitor. It is widely used in scientific research for its ability to inhibit various proteases, including trypsin, thrombin, and plasmin. Nafamostat has been shown to have potential therapeutic applications in various diseases, including acute pancreatitis, sepsis, and COVID-19.
Mecanismo De Acción
Nafamostat works by inhibiting the activity of various proteases, including trypsin, thrombin, and plasmin. This inhibition prevents the activation of various inflammatory and coagulation pathways, leading to its anti-inflammatory and anti-coagulant effects. In addition, Nafamostat has been shown to inhibit the entry of SARS-CoV-2 into host cells by blocking the activity of the host cell protease, TMPRSS2.
Biochemical and Physiological Effects:
Nafamostat has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-coagulant properties. It has also been shown to inhibit the activity of various proteases, leading to its potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Nafamostat in lab experiments is its ability to inhibit various proteases, making it a useful tool for studying the role of proteases in various biological processes. However, one of the limitations of using Nafamostat is its potential toxicity at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of Nafamostat in scientific research. One potential direction is the development of Nafamostat-based therapies for the treatment of acute pancreatitis, sepsis, and COVID-19. Another direction is the use of Nafamostat as a tool for studying the role of proteases in various biological processes, including inflammation and coagulation. Finally, further studies are needed to determine the optimal dosages and administration routes for Nafamostat in various diseases.
Métodos De Síntesis
The synthesis of Nafamostat involves the reaction of 1-naphthylamine with benzyl chloroformate to form 1-benzyl-1-naphthylamine. This compound is then reacted with phenylacetic acid to form 1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthol. Finally, acetic anhydride is used to acetylate the hydroxyl group of the compound, resulting in the formation of Nafamostat.
Aplicaciones Científicas De Investigación
Nafamostat has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-coagulant properties, making it a promising candidate for the treatment of acute pancreatitis and sepsis. In addition, recent studies have shown that Nafamostat can inhibit the entry of SARS-CoV-2, the virus responsible for COVID-19, into host cells, making it a potential treatment for COVID-19.
Propiedades
IUPAC Name |
[1-[phenyl-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO3/c1-19(29)31-24-17-16-21-12-8-9-15-23(21)26(24)27(22-13-6-3-7-14-22)28-25(30)18-20-10-4-2-5-11-20/h2-17,27H,18H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOGKKIFMLZWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

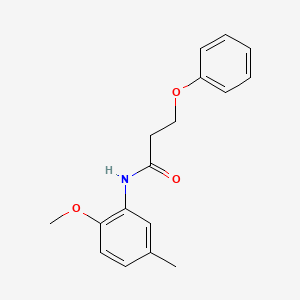
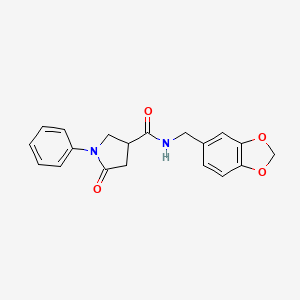
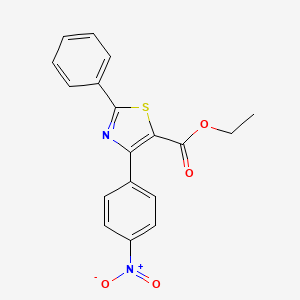
![2-{[1-(2-amino-2-oxoethyl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B4888321.png)
![N~3~-benzyl-N~3~-{[(4-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4888323.png)
![2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4888326.png)
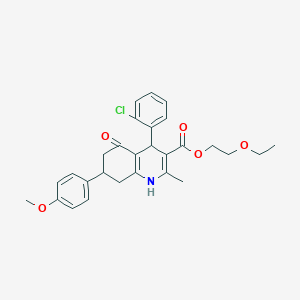
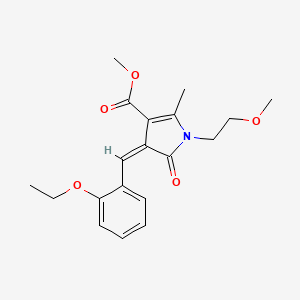
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4888343.png)
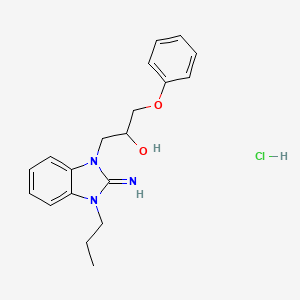
![3-[(2-chlorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4888358.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4888370.png)
![N-methyl-1-(1-{1-[(2E)-2-methyl-2-penten-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B4888375.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4888398.png)